molecular formula C12H14Cl2N4 B13456931 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride

Cat. No.: B13456931
M. Wt: 285.17 g/mol
InChI Key: TVYBPQIJYQOTAB-UHFFFAOYSA-N
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Description

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H12N4·2HCl. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrazole ring and a benzonitrile group, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)benzonitrile with 1-methyl-1H-pyrazole-3-carboxaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays and as a fluorescent probe.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzonitrile: A related compound with a similar structure but lacking the pyrazole ring.

    1-methyl-1H-pyrazole-3-carboxaldehyde: Another related compound used in the synthesis of the target compound.

Uniqueness

4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride is unique due to its combination of a pyrazole ring and a benzonitrile group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable tool in various research applications.

Properties

Molecular Formula

C12H14Cl2N4

Molecular Weight

285.17 g/mol

IUPAC Name

4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile;dihydrochloride

InChI

InChI=1S/C12H12N4.2ClH/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10;;/h2-5,8H,7,14H2,1H3;2*1H

InChI Key

TVYBPQIJYQOTAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN.Cl.Cl

Origin of Product

United States

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